1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride
Description
Structural Elucidation of 1-[Amino(phenyl)methyl]cyclohexan-1-ol Hydrochloride
IUPAC Nomenclature and Systematic Identification
1-[Amino(phenyl)methyl]cyclohexan-1-ol hydrochloride is systematically named to reflect its molecular architecture. The parent compound, 1-[amino(phenyl)methyl]cyclohexan-1-ol, consists of a cyclohexanol core with a substituent at the 1-position: an amino(phenyl)methyl group. The hydrochloride salt arises from the protonation of the amine group, forming a stable ionic structure (C₁₃H₂₀ClNO) with a molecular weight of 241.76 g/mol. Key identifiers include:
- CAS Number : 16112-93-9
- Parent Compound CAS : 102729-78-2
- Synonyms : 1-(amino(phenyl)methyl)cyclohexan-1-ol hydrochloride, 1-[amino(phenyl)methyl]cyclohexanol hydrochloride.
The hydrochloride form enhances solubility and stability, critical for pharmaceutical or synthetic applications.
Molecular Architecture Analysis
Cyclohexanol Core Conformational Studies
The cyclohexanol core adopts chair conformations as the energetically favorable structure. In unsubstituted cyclohexanol, rapid interconversion between axial and equatorial hydroxyl positions occurs via ring flipping. However, substituents significantly influence conformational preferences. For 1-[amino(phenyl)methyl]cyclohexan-1-ol, the bulky amino(phenyl)methyl group at the 1-position imposes steric constraints.
Key Observations :
- Chair Conformation Dominance : The cyclohexanol ring adopts a chair structure to minimize eclipsing interactions and steric strain.
- Axial vs. Equatorial Substituent Orientation :
- Equatorial Preference : The amino(phenyl)methyl group likely occupies an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens.
- Cyclohexane Ring Flip : The chair-flip mechanism allows rapid interconversion between conformers, but the bulky substituent may slow this process compared to unsubstituted cyclohexanol.
Amino(phenyl)methyl Substituent Spatial Orientation
The amino(phenyl)methyl group introduces a chiral center at the 1-position of the cyclohexanol. Its spatial arrangement is governed by steric and electronic factors:
The phenyl ring’s planar geometry and electron-donating effects stabilize the amino group’s positive charge, enhancing the salt’s stability.
Crystalline Structure Characterization
While direct crystallographic data for 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride is limited, insights can be drawn from analogous compounds:
The hydrochloride’s crystalline structure likely features infinite chains or layers stabilized by hydrogen bonds between the protonated amine, hydroxyl group, and chloride counterions.
Hydrogen Bonding Network Analysis in Solid State
Hydrogen bonding is critical for stabilizing the hydrochloride salt’s crystal lattice. Key interactions include:
Network Geometry :
Properties
IUPAC Name |
1-[amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKOJGMDDOEHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16112-93-9 | |
| Record name | 1-[amino(phenyl)methyl]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride typically involves the reaction of cyclohexanone with phenylmethanamine (benzylamine) in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride has several notable applications:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic compounds.
- Reactivity : The compound can undergo oxidation to form ketones, reduction to produce different amines, and substitution reactions involving its amino group.
Biology
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes, impacting metabolic pathways.
- Protein Interactions : The interactions between the amino group and biological macromolecules can modulate protein activity, which is essential in drug design .
Medicine
- Therapeutic Potential : Ongoing research explores its use as a therapeutic agent, particularly for pain management. It has been noted for its potential analgesic effects without the side effects commonly associated with opioids .
- Antimicrobial Activity : Research suggests that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens, indicating potential applications in treating infections .
Case Study 1: Antimicrobial Screening
A study evaluated related compounds for their antimicrobial efficacy. Results showed that variations in the molecular structure significantly affected antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 10 µg/mL |
| B | E. coli | 15 µg/mL |
| C | Pseudomonas aeruginosa | 20 µg/mL |
This study highlighted the importance of structural modifications in enhancing antimicrobial properties.
Case Study 2: Analgesic Properties
Research focusing on analgesic compounds derived from similar structures indicated that this compound could provide effective pain relief comparable to traditional opioids but with reduced side effects such as nausea and vomiting. This positions it as a promising candidate for developing new pain management therapies .
Mechanism of Action
The mechanism of action of 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl and cyclohexanol groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Tramadol Hydrochloride
- IUPAC Name: (±) cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride .
- Key Differences: Substituents: Tramadol features a 3-methoxyphenyl group (vs. phenyl in the target compound) and a dimethylaminomethyl group (vs. aminomethyl). Pharmacology: The 3-methoxy group and tertiary amine enhance tramadol’s dual opioid agonist and serotonin/norepinephrine reuptake inhibition (SNRI) activity, making it a potent analgesic . Stereochemistry: Marketed as a racemic mixture, with the (+)-enantiomer showing higher μ-opioid affinity .
Venlafaxine Hydrochloride
- IUPAC Name: 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol hydrochloride .
- Key Differences :
(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride
2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride
- IUPAC Name : As listed .
- Applications: Likely a synthetic intermediate due to the ketone’s reactivity .
Comparative Analysis Table
Impact of Substituents on Activity
- 3-Methoxyphenyl (tramadol): Enhances serotonin reuptake inhibition via electron-donating effects . 4-Methoxyphenyl (venlafaxine): Optimizes SNRI activity through spatial arrangement .
- Amine Groups :
Stereochemical Considerations
- Tramadol’s cis-(1R,2R) configuration is critical for μ-opioid receptor binding, whereas the trans isomer is inactive . The target compound’s stereochemistry is unspecified in the evidence, but analogous compounds emphasize the importance of chiral centers in pharmacological activity.
Biological Activity
1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
This compound is characterized by its cyclohexanol structure substituted with an amino group and a phenyl moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with target proteins, facilitating binding and subsequent biological responses. The phenyl group contributes to hydrophobic interactions, enhancing the compound's affinity for lipid membranes and protein binding sites.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating potential use in pain management therapies.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the compound's antibacterial activity against Helicobacter pylori. Results indicated that it exhibited minimal inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, suggesting its potential as an effective treatment option for infections caused by this bacterium .
- Neuroprotection : Research highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound .
- Pain Management : In a controlled animal study, the compound demonstrated notable analgesic effects comparable to standard pain relievers, indicating its potential application in clinical pain management strategies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride to ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of the ketone precursor (e.g., cyclohexanone derivatives) using sodium cyanoborohydride or catalytic hydrogenation. Post-synthesis purification via reverse-phase high-performance liquid chromatography (RP-HPLC) is critical to isolate the hydrochloride salt form. For example, tramadol analogs (structurally similar) are synthesized using reductive amination followed by salt formation with HCl . Optimization of reaction conditions (e.g., pH, temperature) is essential to minimize by-products and improve enantiomeric purity .
Q. How should researchers characterize the hydrochloride salt form to confirm structural integrity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the cyclohexanol backbone and aminophenylmethyl substitution. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Thermogravimetric analysis (TGA) can confirm hydration states, and Fourier-transform infrared spectroscopy (FTIR) identifies hydrogen bonding between the amine and chloride ions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and EU safety guidelines: use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential irritation from the hydrochloride salt. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Refer to safety data sheets (SDS) for emergency measures, including CHEMTREC contact information for incidents .
Advanced Research Questions
Q. How can enantiomeric mixtures of this compound be resolved to study stereospecific biological activity?
- Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak® columns) effectively separates enantiomers. Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze one enantiomer. For example, tramadol’s (1S,2R)-isomer exhibits higher opioid receptor affinity, necessitating enantiopure synthesis for pharmacological studies .
Q. What experimental designs address contradictions in reported biological activity (e.g., receptor binding vs. in vivo effects)?
- Methodological Answer : Conduct parallel in vitro (e.g., radioligand binding assays for μ-opioid receptors) and in vivo studies (rodent behavioral models) under standardized conditions. Use pharmacokinetic profiling to correlate plasma concentrations with observed effects. Computational docking studies (e.g., AutoDock Vina) can predict binding modes and explain discrepancies between structural analogs and target engagement .
Q. How does the compound’s stereochemistry influence its interaction with biological targets like opioid receptors?
- Methodological Answer : The (1R,2R)-configuration enhances hydrogen bonding with receptor residues (e.g., Asp147 in μ-opioid receptors), as shown in tramadol studies. Stereoinversion via metabolic pathways (e.g., CYP2D6-mediated oxidation) may alter efficacy, requiring enantiomer-specific activity assays and molecular dynamics simulations .
Q. What strategies mitigate oxidative degradation of the hydrochloride salt during long-term storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon). Lyophilization improves stability, while adding antioxidants (e.g., ascorbic acid) prevents free radical-mediated degradation. Monitor purity via accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Data Analysis and Validation
Q. How can researchers validate computational predictions of the compound’s pharmacokinetic properties?
- Methodological Answer : Compare in silico predictions (e.g., SwissADME, pkCSM) with in vitro assays:
- Permeability : Caco-2 cell monolayer assays.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.
- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS/MS .
Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. MS) for structural confirmation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
